Cas no 2228868-82-2 (2-(4-bromo-3-nitrophenyl)methyloxirane)
2-(4-bromo-3-nitrophenyl)methyloxirane Chemical and Physical Properties
Names and Identifiers
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- 2-(4-bromo-3-nitrophenyl)methyloxirane
- 2228868-82-2
- 2-[(4-bromo-3-nitrophenyl)methyl]oxirane
- EN300-1922531
-
- Inchi: 1S/C9H8BrNO3/c10-8-2-1-6(3-7-5-14-7)4-9(8)11(12)13/h1-2,4,7H,3,5H2
- InChI Key: LVIDJTKVVSENSL-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1[N+](=O)[O-])CC1CO1
Computed Properties
- Exact Mass: 256.96876g/mol
- Monoisotopic Mass: 256.96876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 58.4Ų
2-(4-bromo-3-nitrophenyl)methyloxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1922531-0.05g |
2-[(4-bromo-3-nitrophenyl)methyl]oxirane |
2228868-82-2 | 0.05g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1922531-0.1g |
2-[(4-bromo-3-nitrophenyl)methyl]oxirane |
2228868-82-2 | 0.1g |
$1183.0 | 2023-09-17 | ||
| Enamine | EN300-1922531-0.25g |
2-[(4-bromo-3-nitrophenyl)methyl]oxirane |
2228868-82-2 | 0.25g |
$1235.0 | 2023-09-17 | ||
| Enamine | EN300-1922531-0.5g |
2-[(4-bromo-3-nitrophenyl)methyl]oxirane |
2228868-82-2 | 0.5g |
$1289.0 | 2023-09-17 | ||
| Enamine | EN300-1922531-1.0g |
2-[(4-bromo-3-nitrophenyl)methyl]oxirane |
2228868-82-2 | 1g |
$1343.0 | 2023-06-02 | ||
| Enamine | EN300-1922531-2.5g |
2-[(4-bromo-3-nitrophenyl)methyl]oxirane |
2228868-82-2 | 2.5g |
$2631.0 | 2023-09-17 | ||
| Enamine | EN300-1922531-5.0g |
2-[(4-bromo-3-nitrophenyl)methyl]oxirane |
2228868-82-2 | 5g |
$3894.0 | 2023-06-02 | ||
| Enamine | EN300-1922531-10.0g |
2-[(4-bromo-3-nitrophenyl)methyl]oxirane |
2228868-82-2 | 10g |
$5774.0 | 2023-06-02 | ||
| Enamine | EN300-1922531-1g |
2-[(4-bromo-3-nitrophenyl)methyl]oxirane |
2228868-82-2 | 1g |
$1343.0 | 2023-09-17 | ||
| Enamine | EN300-1922531-5g |
2-[(4-bromo-3-nitrophenyl)methyl]oxirane |
2228868-82-2 | 5g |
$3894.0 | 2023-09-17 |
2-(4-bromo-3-nitrophenyl)methyloxirane Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 2-(4-bromo-3-nitrophenyl)methyloxirane
Introduction to 2-(4-bromo-3-nitrophenyl)methyloxirane (CAS No. 2228868-82-2)
2-(4-bromo-3-nitrophenyl)methyloxirane, also known by its CAS number 2228868-82-2, is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its epoxide functional group and a substituted aromatic ring, making it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The molecular structure of 2-(4-bromo-3-nitrophenyl)methyloxirane consists of a brominated and nitro-substituted phenyl ring attached to an epoxide moiety. The presence of these functional groups imparts unique chemical reactivity and physical properties, which are crucial for its applications in diverse scientific domains. The epoxide group, in particular, is known for its high reactivity towards nucleophiles, enabling it to participate in a wide range of chemical transformations.
In the context of pharmaceutical research, 2-(4-bromo-3-nitrophenyl)methyloxirane has shown promise as a key intermediate in the synthesis of potential therapeutic agents. Recent studies have explored its use in the development of novel anti-cancer drugs, antimicrobial agents, and anti-inflammatory compounds. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives from 2-(4-bromo-3-nitrophenyl)methyloxirane, which exhibited potent cytotoxic activity against various cancer cell lines. These findings highlight the potential of this compound as a valuable building block in drug discovery efforts.
Beyond pharmaceutical applications, 2-(4-bromo-3-nitrophenyl)methyloxirane has also found utility in materials science. Its reactivity and functional group versatility make it an attractive candidate for the synthesis of advanced polymers and coatings. Research published in the Journal of Polymer Science has demonstrated the use of this compound as a monomer in the preparation of epoxy resins with enhanced thermal stability and mechanical strength. These properties are particularly important for applications in aerospace, automotive, and electronics industries.
The synthesis of 2-(4-bromo-3-nitrophenyl)methyloxirane typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include electrophilic aromatic substitution reactions followed by epoxidation steps. Advances in green chemistry have led to the development of more environmentally friendly methods for producing this compound, reducing waste and minimizing the use of hazardous reagents.
In terms of safety and handling, it is important to note that while 2-(4-bromo-3-nitrophenyl)methyloxirane is not classified as a hazardous material under current regulations, it should be handled with care due to its reactivity and potential health effects. Proper personal protective equipment (PPE) should be used during handling, and storage conditions should be controlled to prevent degradation or unintended reactions.
The future prospects for 2-(4-bromo-3-nitrophenyl)methyloxirane are promising. Ongoing research continues to uncover new applications and derivatives that could further expand its utility. For example, recent studies have explored its potential as a precursor for metal-organic frameworks (MOFs) with tunable properties for gas storage and separation applications. Additionally, its use in catalysis and as a ligand in coordination chemistry is being actively investigated.
In conclusion, 2-(4-bromo-3-nitrophenyl)methyloxirane (CAS No. 2228868-82-2) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on drug discovery, materials science, and other advanced applications. As research continues to advance, it is likely that new uses for this compound will be discovered, further solidifying its importance in the scientific community.
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